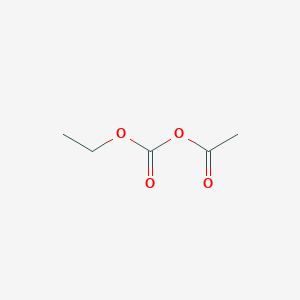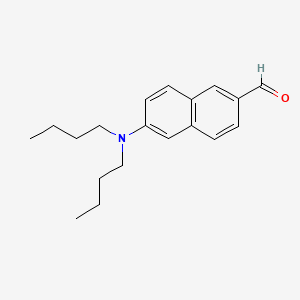![molecular formula C14H11BN2O2S B13438790 [4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13438790.png)
[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyridinyl-thiazolyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method includes the cyclization of a pyridine-thioamide with an α-haloketone to form the thiazole ring. This intermediate is then coupled with a boronic acid derivative using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: The compound can be reduced to form boron-containing alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include boronic esters, boronic acids, and various substituted derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid is used as a building block for the construction of more complex molecules. It is particularly valuable in cross-coupling reactions to form carbon-carbon bonds.
Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential, particularly in the treatment of cancer and infectious diseases.
Industry: In materials science, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-containing structures .
Wirkmechanismus
The mechanism by which [4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. This interaction can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby blocking substrate access. The pyridinyl-thiazolyl moiety can further enhance binding affinity and specificity by interacting with additional sites on the target molecule .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Lacks the pyridinyl-thiazolyl moiety, making it less specific in its interactions.
[4-(2-Pyridin-2-yl)phenyl]boronic acid: Similar structure but lacks the thiazole ring, which may affect its binding properties.
[4-(1,3-Thiazol-4-yl)phenyl]boronic acid: Similar structure but lacks the pyridine ring, which may influence its reactivity and applications.
Uniqueness: [4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid is unique due to the presence of both pyridinyl and thiazolyl groups, which confer enhanced binding specificity and versatility in chemical reactions. This makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C14H11BN2O2S |
|---|---|
Molekulargewicht |
282.1 g/mol |
IUPAC-Name |
[4-(2-pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C14H11BN2O2S/c18-15(19)11-6-4-10(5-7-11)13-9-20-14(17-13)12-3-1-2-8-16-12/h1-9,18-19H |
InChI-Schlüssel |
NATNASKGEVWEHX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=N3)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ir[dF(t-Bu)-ppy]3](/img/structure/B13438709.png)




![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B13438737.png)
![N-Benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13438745.png)
![Ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate](/img/structure/B13438766.png)
![4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol](/img/structure/B13438767.png)




![2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B13438797.png)
